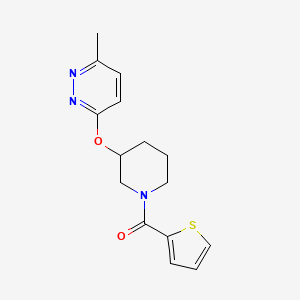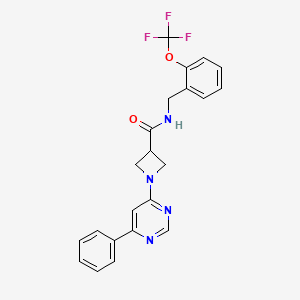![molecular formula C21H19NO5S B2734951 Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate CAS No. 900018-85-1](/img/structure/B2734951.png)
Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate” is a chemical compound with the molecular formula C21H19NO5S1. It has a molecular weight of 397.451. This compound is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
The synthesis of this compound is not well documented in the available literature. However, it’s worth noting that phenoxy acetic acid derivatives, which this compound is a part of, are often synthesized using various chemical techniques2. For instance, protodeboronation of alkyl boronic esters utilizing a radical approach has been reported3. More specific synthesis methods for this compound may require further research or consultation with a chemist.Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a phenoxy group, which is further connected to an acetyl amino group. The entire structure is then methylated1. Unfortunately, detailed structural analysis such as bond lengths, angles, and conformational properties are not readily available in the current literature.Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate” are not well documented in the available literature. However, compounds with similar structures have been known to undergo various chemical reactions. For instance, protodeboronation of alkyl boronic esters utilizing a radical approach has been reported3. More specific reaction mechanisms for this compound may require further research or consultation with a chemist.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate” are not well documented in the available literature. However, it’s known that this compound is a solid powder1. More specific properties such as melting point, boiling point, solubility, and stability may require further research or consultation with a chemist.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on compounds structurally related to Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate highlights innovative synthetic routes and chemical transformations. For instance, the study by Yavari et al. (2006) outlines the vinylphosphonium salt-mediated reaction between alkyl propiolates and aminophenols or hydroxyphenols, showcasing a methodology that could potentially apply to the synthesis or modification of the compound . This approach illustrates the versatility in forming complex molecules through strategic chemical reactions, offering insights into synthesizing related thiophene and phenoxyl derivatives (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Catalytic Activity and Material Synthesis
The exploration of new materials and catalysts often involves compounds with specific functional groups that can interact in unique ways. Zhang Jie et al. (2011) investigated alkali-metal aryloxo compounds for their catalytic activity in l-lactide polymerization. Although the study does not directly reference Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate, the use of aryloxo groups in catalysis provides a relevant context for understanding how similar compounds might exhibit catalytic properties or contribute to material synthesis processes (Zhang Jie, Wang, Lu, Yao, Zhang, & Shen, 2011).
Biological Applications and Drug Design
Compounds with intricate molecular frameworks, such as Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate, often find applications in drug design and biological studies. For example, Basu Baul et al. (2009) explored amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs. This research highlights the potential for structurally complex compounds to interact with biological systems, possibly leading to new therapeutic agents or biological tools. The study's focus on structure-activity relationships and in vitro cytotoxicity studies suggests a framework for evaluating the biological activities of related compounds (Basu Baul, Basu, Vos, Linden, 2009).
Safety And Hazards
The safety data and hazards associated with this compound are not readily available in the current literature. As with all chemicals, it should be handled with appropriate safety measures. It’s important to note that this compound is not intended for human or veterinary use1.
Orientations Futures
The future directions for this compound are not well documented in the available literature. However, given its complex structure, it could be of interest in various research fields, including medicinal chemistry2. Further research is needed to fully understand its potential applications and benefits.
Propriétés
IUPAC Name |
methyl 3-[2-[(2-phenylmethoxyacetyl)amino]phenoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-25-21(24)20-18(11-12-28-20)27-17-10-6-5-9-16(17)22-19(23)14-26-13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOSHEMBVQLKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NC(=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B2734868.png)
![10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carbohydrazide](/img/structure/B2734871.png)
![4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile](/img/structure/B2734872.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2734875.png)
![4-acetyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2734876.png)


![3-(4-Nitrophenyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine](/img/structure/B2734884.png)

![N-(3-(difluoromethoxy)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2734886.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2734888.png)
![Tert-butyl (1R,5S)-6-[(5-bromopyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2734890.png)
